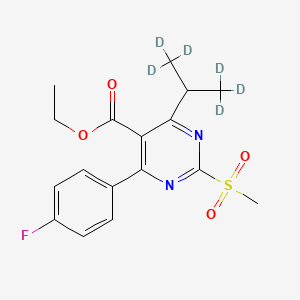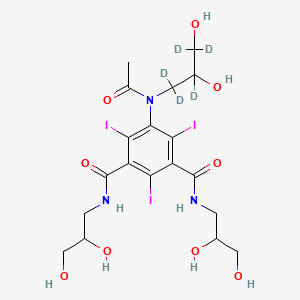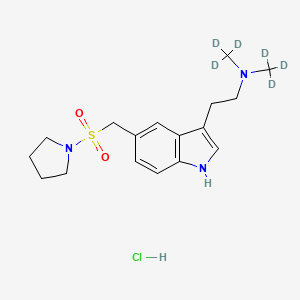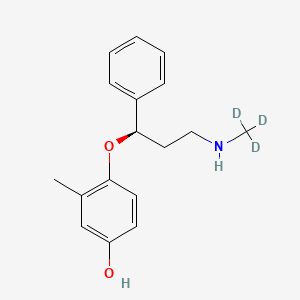
4'-Hydroxy Atomoxetine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy Atomoxetine-d3 is a labeled metabolite of Atomoxetine, which is a selective norepinephrine reuptake inhibitor used primarily in the treatment of attention-deficit hyperactivity disorder (ADHD). The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various research applications, particularly in pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Atomoxetine-d3 involves the hydroxylation of Atomoxetine. The process typically includes the following steps:
Hydroxylation: Atomoxetine undergoes aromatic ring-hydroxylation, primarily mediated by the enzyme cytochrome P450 2D6 (CYP2D6).
Deuterium Labeling: The incorporation of deuterium atoms is achieved through specific chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 4’-Hydroxy Atomoxetine-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:
Reaction Temperature: Maintaining an optimal temperature to facilitate the hydroxylation reaction.
Catalysts: Using appropriate catalysts to enhance the reaction rate and selectivity.
Purification: Employing advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy Atomoxetine-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form various oxidative metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidative Metabolites: Further oxidation of the hydroxyl group leads to the formation of various oxidative metabolites.
Substituted Derivatives: Substitution reactions yield a range of derivatives with different functional groups.
Scientific Research Applications
4’-Hydroxy Atomoxetine-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Atomoxetine in the body.
Biological Research: Investigates the role of norepinephrine reuptake inhibition in various biological processes.
Medical Research: Explores potential therapeutic applications in treating ADHD and other neurological disorders.
Industrial Applications: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 4’-Hydroxy Atomoxetine-d3 involves the inhibition of the norepinephrine transporter (NET). By preventing the reuptake of norepinephrine, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling. This mechanism is crucial for its therapeutic effects in treating ADHD .
Comparison with Similar Compounds
Similar Compounds
Atomoxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.
N-desmethyl Atomoxetine: Another metabolite of Atomoxetine with similar pharmacological properties.
4-Hydroxy Atomoxetine: The non-deuterated version of 4’-Hydroxy Atomoxetine-d3
Uniqueness
4’-Hydroxy Atomoxetine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in drug development and metabolic research .
Properties
IUPAC Name |
3-methyl-4-[(1R)-1-phenyl-3-(trideuteriomethylamino)propoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXQPRLGNSJNJM-NVNSKBCASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=C(C=C(C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
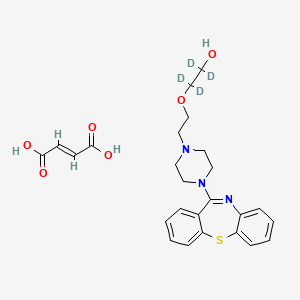
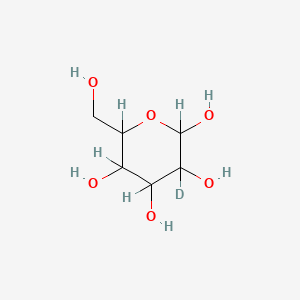

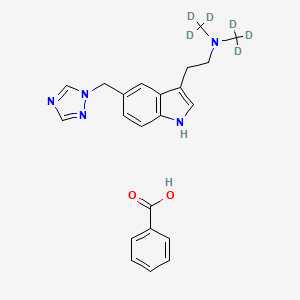
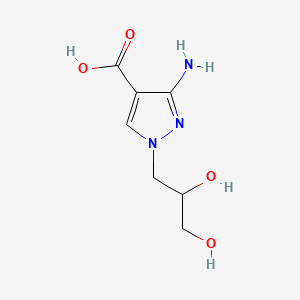
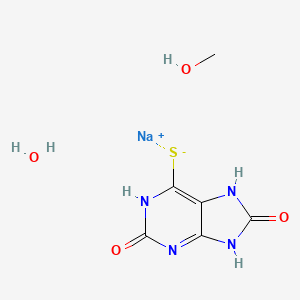
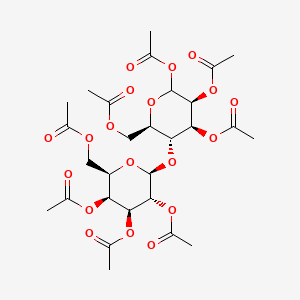


![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)
